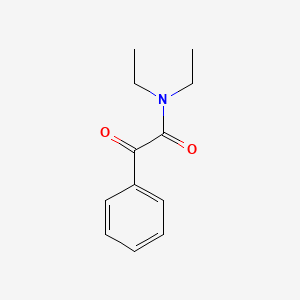

N,N-diethyl-2-oxo-2-phenylacetamide

Description

Contextualization within Alpha-Ketoamide Chemical Space

The alpha-ketoamide moiety is recognized as a "privileged structure" in medicinal chemistry, a term used to describe molecular frameworks that are able to bind to multiple biological targets. This functional group is found in a variety of natural products and has been extensively utilized by chemists to design and synthesize novel therapeutic agents.

Alpha-ketoamides, including N,N-diethyl-2-oxo-2-phenylacetamide, are of particular interest due to their unique electronic properties. The presence of two adjacent carbonyl groups creates a reactive electrophilic center, making them valuable intermediates in a range of chemical transformations. evitachem.com They serve as important building blocks for the synthesis of various heterocyclic compounds and can be used to introduce specific functionalities into larger molecules. evitachem.com

Historical Perspectives on the Synthesis and Reactivity of Related Amides

The history of N,N-diethyl-substituted amides is intertwined with significant discoveries in the field of medicinal chemistry. One of the most notable examples is the synthesis of lysergic acid diethylamide (LSD) by Albert Hofmann in 1938. wikipedia.orgontosight.ai While researching ergot alkaloids for pharmaceutical applications, Hofmann synthesized LSD, and its profound psychoactive effects were discovered five years later. wikipedia.orgblossomanalysis.com The synthesis of LSD involved the derivatization of lysergic acid with a diethylamide group, highlighting the early interest in this class of compounds for their potential biological activity. ontosight.aiblossomanalysis.com

Another relevant historical thread is the development of mandelic acid derivatives. Mandelic acid was first isolated in 1831, and subsequent research focused on the chemical modification of its structure, leading to the development of various mandelamide compounds. These early investigations into the synthesis and reactivity of N,N-diethylamides and related structures laid the groundwork for the exploration of compounds like this compound.

Early methods for the synthesis of N,N-diethylamides often involved the reaction of a corresponding acid chloride with diethylamine (B46881). For instance, N,N-diethyl-2-phenylacetamide can be synthesized from phenylacetyl chloride and diethylamine. chemicalbook.combioone.org Over the years, more efficient and milder synthetic routes have been developed.

Current Research Landscape and Emerging Applications in Organic and Medicinal Chemistry

In recent years, this compound has been a subject of renewed interest, with contemporary research focusing on novel synthetic methodologies and its application as a versatile chemical intermediate.

Modern synthetic approaches to this compound and other alpha-ketoamides include palladium-catalyzed reactions and copper-catalyzed oxidative syntheses. For example, a palladium-catalyzed method has been reported for the synthesis of arylglyoxylic amides from arylglyoxylates and N,N-dialkylamides. acs.orgnih.gov Another approach involves the copper-catalyzed oxidative synthesis from aryl methyl ketones. thieme-connect.com These newer methods often offer advantages in terms of efficiency and substrate scope.

The reactivity of the alpha-ketoamide functionality in this compound makes it a valuable tool in organic synthesis. It can participate in various reactions, including acylation and transamidation, allowing for the synthesis of a diverse range of derivatives. evitachem.com

In the realm of medicinal chemistry, this compound serves as a key building block for the development of new pharmaceutical agents. evitachem.com It is particularly utilized in the synthesis of potential analgesics and anti-inflammatory drugs. evitachem.com Furthermore, the broader class of alpha-ketoamides has been investigated for a wide range of biological activities, and derivatives of this compound are being explored for their potential as anticancer agents, specifically as inhibitors of enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov

Structure

3D Structure

Properties

CAS No. |

34906-86-0 |

|---|---|

Molecular Formula |

C12H15NO2 |

Molecular Weight |

205.25 g/mol |

IUPAC Name |

N,N-diethyl-2-oxo-2-phenylacetamide |

InChI |

InChI=1S/C12H15NO2/c1-3-13(4-2)12(15)11(14)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |

InChI Key |

NOYFMUSJTLLDJY-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Strategic Methodologies for the Synthesis of N,n Diethyl 2 Oxo 2 Phenylacetamide

Classical Amide Bond Formation Protocols

Traditional methods for creating the amide bond in N,N-diethyl-2-oxo-2-phenylacetamide often rely on well-established condensation and coupling reactions.

Acyl Halide-Amine Condensation Mechanisms

A primary route for the synthesis of this compound involves the reaction of a phenylacetyl chloride with diethylamine (B46881). In a representative procedure, diethylamine, silver acetate (B1210297), and sodium acetate are added to a solution of benzoyl chloride in diethyl ether. The mixture is stirred at room temperature, leading to the formation of the desired amide. chemicalbook.com

Carboxylic Acid Derivatization and Amine Coupling Strategies

The direct condensation of arylglyoxylic acids with amines can sometimes be hindered by the formation of α-imino carboxylic acids. acs.orgnih.gov However, one-pot reactions have been developed where an aromatic carboxylic acid is reacted with a di-substituted carbamoyl (B1232498) chloride in the presence of an organic tertiary base like triethylamine. This process, typically conducted at temperatures between 10°C and 50°C for 15 to 60 minutes, can efficiently yield the α-ketoamide. evitachem.com

Modern Oxidative Amidation Approaches to Alpha-Ketoamides

Contemporary synthetic strategies increasingly utilize oxidative methods to construct the α-ketoamide scaffold, offering alternative and often more direct routes. researchgate.netacs.org

Transition-Metal Catalyzed Oxidative Processes

Transition metals, particularly palladium and copper, play a pivotal role in modern oxidative amidation reactions. acs.org

Palladium-catalyzed double carbonylative amination of aryl halides is a significant method for synthesizing α-ketoamides. rsc.org For instance, the aminocarbonylation of iodobenzene (B50100) with diethylamine, catalyzed by palladium(II) complexes, can produce this compound. Lower temperatures (60-80°C) tend to favor this double carbonylation. researchgate.net A palladium-catalyzed synthesis has also been reported involving the reaction of arylglyoxylates and N,N-dialkylamides in the presence of a 2,3-dihalopyridine. nih.gov This reaction is believed to proceed through a traceless activated pyridyl ester of the arylglyoxylic acid. nih.gov

Table 1: Selected Palladium-Catalyzed Syntheses of this compound and Related Amides

| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Arylglyoxylates, N,N-dialkylamides | Palladium catalyst, 2,3-dihalopyridine | This compound | 62% | acs.orgnih.gov |

| Iodobenzene, Diethylamine, CO | Palladium(II) complexes | This compound | Not specified | researchgate.net |

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of α-ketoamides from terminal alkynes. acs.orgrsc.org One such method involves the oxidative amidation-diketonization of terminal alkynes using a copper catalyst and molecular oxygen (O2) as the oxidant. The reaction of phenylacetylene (B144264) with an amine in the presence of a copper catalyst like CuBr and water, under an oxygen atmosphere, can yield the corresponding α-ketoamide. nih.gov Isotope labeling experiments have shown that in some copper-catalyzed systems, the oxygen atom of the α-ketone is derived from O2, while the oxygen atom of the amide group comes from water. nih.gov Another approach utilizes visible-light-induced copper(I) chloride catalyzed direct oxidative Csp–N coupling of terminal alkynes and anilines at room temperature. rsc.org

Table 2: Copper-Catalyzed Oxidative Amidation for α-Ketoamide Synthesis

| Alkyne | Amine | Catalyst/Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Terminal Alkynes | Anilines | CuCl, Visible light | Room Temperature | α-Ketoamides | rsc.org |

| Terminal Alkynes | Anilines | CuBr2, TEMPO, Pyridine, H2O, Toluene, O2 | 60°C | α-Ketoamides | |

| Phenylacetylene | Piperidine (B6355638) | CuBr, H2O, O2 | Not specified | α-Ketoamide | nih.gov |

Copper-Catalyzed Oxidative Amination of Vinyl Azides

An efficient method for synthesizing α-ketoamides involves the copper-catalyzed amination of vinyl azides. thieme-connect.comdoaj.org This protocol allows for the direct formation of the α-ketoamide structure from readily accessible starting materials. In a specific application of this method, this compound was synthesized from α-azido styrene (B11656). thieme-connect.com

The reaction employs a Copper(I)/oxygen catalytic system, with the addition of tert-butyl hypochlorite (B82951) (t-BuOCl) and benzoic acid proving crucial for the success of the transformation. thieme-connect.comresearchgate.net The process is operationally straightforward and demonstrates good functional group tolerance. researchgate.net The reaction proceeds by heating α-azido styrene with N,N-diethylformamide in the presence of a catalytic amount of copper(I) iodide under an oxygen atmosphere. thieme-connect.com

Table 1: Copper-Catalyzed Synthesis of this compound from Vinyl Azide (B81097) thieme-connect.com

| Reactant 1 | Reactant 2 | Catalyst | Additives | Conditions | Yield |

|---|---|---|---|---|---|

| α-Azido styrene | N,N-Diethylformamide | CuI | t-BuOCl, Benzoic Acid | 100 °C, 5 h, O₂ atmosphere | 77% |

A proposed mechanism suggests the copper-catalyzed oxidative generation of peroxide radicals is a key step in the reaction pathway. thieme-connect.comresearchgate.net

Metal-Free Oxidative Functionalization of Alkynes

Metal-free catalytic systems provide an attractive alternative for the synthesis of α-ketoamides, avoiding the cost and potential toxicity associated with transition metals. One such strategy involves the oxidative coupling of terminal alkynes with secondary amines. nih.gov A novel system utilizing trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), iodine (I₂), and dimethyl sulfoxide (B87167) (DMSO) has been developed for this purpose. In this reaction, DMSO acts as both the solvent and the oxidizing agent. nih.gov

While a specific synthesis of this compound using this exact method is not detailed, the general applicability allows for the theoretical construction of the target molecule from phenylacetylene and diethylamine. The proposed mechanism involves the formation of an iminium ion intermediate, which is then oxidized to the final α-ketoamide product. nih.gov This approach is noted for its broad substrate scope, accommodating various primary and secondary amines. nih.gov

Another relevant metal-free approach is the oxidative C(sp)–H functionalization of alkynes for the synthesis of 1,2-diketones, which are structurally related to α-ketoamides. rsc.org These methods highlight the potential of metal-free chemistry in constructing the core structure of this compound.

C(sp³)–H Activation Strategies for Alpha-Ketoamide Synthesis

Direct functionalization of C(sp³)–H bonds represents a highly atom-economical and efficient strategy for organic synthesis. nih.gov In the context of α-ketoamide synthesis, this approach often involves the oxidation of an activated C(sp³)–H bond, such as the methyl group in aryl methyl ketones (e.g., acetophenone), followed by amination. researchgate.net

Copper catalysis has been effectively employed for the direct oxidative synthesis of α-ketoamides from aryl methyl ketones and secondary amines. rsc.org For example, a stable and water-soluble bis[(tetrabutylammonium) di-μ-iodo-diiododicuprate(I)] complex has been shown to catalyze the reaction between substituted aryl methyl ketones and secondary amines in the presence of molecular oxygen. rsc.org This method can be significantly accelerated using microwave irradiation. rsc.org The synthesis of this compound can be achieved from acetophenone (B1666503) and diethylamine via this C-H activation approach. lnu.edu.cn

Photoredox catalysis also offers a powerful platform for activating C(sp³)–H bonds. These methods can directly convert 1,3-dicarbonyl C(sp³)–H acids into radical intermediates for subsequent reactions, although their specific application to form this compound is a developing area. chemrxiv.org

Sustainable and Efficient Synthetic Techniques

Modern synthetic chemistry places a strong emphasis on sustainability and efficiency, leading to the development of one-pot reactions and energy-efficient technologies like microwave-assisted synthesis.

One-Pot Reaction Sequences for Enhanced Efficiency

One-pot reactions, which combine multiple synthetic steps into a single operation without isolating intermediates, offer significant advantages in terms of reduced solvent waste, time, and cost. A notable one-pot method for synthesizing α-ketoamides involves the reaction of an aromatic carboxylic acid with a di-substituted carbamoyl chloride in the presence of an organic tertiary base like triethylamine. evitachem.comgoogle.com This process is typically rapid, occurring at temperatures between 10°C and 50°C. evitachem.com

Another efficient one-pot strategy is the direct oxidation of ethylarenes to α-ketoamides. This has been demonstrated using a copper iodide catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant under solvent-free conditions, showcasing a green chemistry approach. evitachem.comrsc.org

Microwave-Assisted Organic Synthesis Methodologies in Related Systems

Microwave-assisted organic synthesis (MAOS) has emerged as a revolutionary technology for accelerating chemical reactions. researchgate.net The rapid heating achieved through microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purities. rsc.orgnih.gov

In the synthesis of α-ketoamides, microwave irradiation has been successfully applied to the copper-catalyzed direct oxidative reaction between aryl methyl ketones and secondary amines. rsc.orgrsc.org Compared to conventional heating, which might require 12 hours, microwave-assisted conditions can furnish the desired α-ketoamide in as little as 10 minutes with improved yields. rsc.org Another example includes the microwave-assisted synthesis of α-ketoamides through the ring-opening of N-acetylisatin, demonstrating the versatility of this technique. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of an α-Ketoamide rsc.org

| Method | Temperature | Time | Yield |

|---|---|---|---|

| Conventional (Thermal) | 50 °C | 12 h | 78% |

| Microwave-Assisted | 60 °C | 10 min | 83% |

Comparative Analysis of Synthetic Efficiency, Regioselectivity, and Atom Economy

The choice of a synthetic route for this compound depends on various factors, including yield, reaction conditions, cost, and environmental impact. A comparative analysis of the discussed methodologies provides insight into their respective advantages and disadvantages.

Regioselectivity: For a simple target like this compound, regioselectivity is less of a concern than with more complex, substituted analogues. However, in methods starting from precursors with multiple reaction sites, the catalyst and conditions play a crucial role. For example, C-H activation strategies are designed to selectively functionalize the methyl group of acetophenone over aromatic C-H bonds.

Table 3: Comparative Overview of Synthetic Strategies for α-Ketoamides

| Synthetic Strategy | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Cu-Catalyzed Amination of Vinyl Azides | Uses vinyl azide precursor, Cu(I)/O₂ system. thieme-connect.com | Good yield, operationally simple. | Requires synthesis of azide precursor, high temperature. |

| Metal-Free Alkyne Functionalization | Couples alkynes and amines using non-metal catalysts (e.g., I₂/DMSO). nih.gov | Avoids transition metals, broad scope. | May require specific, non-traditional catalysts. |

| C(sp³)–H Activation | Directly functionalizes C-H bonds of precursors like acetophenone. rsc.orglnu.edu.cn | High atom economy, uses simple starting materials. | May require specific catalysts and oxidants. |

| One-Pot Sequences | Combines multiple steps without intermediate isolation. evitachem.comrsc.org | Time and resource-efficient, reduced waste. | Optimization can be complex. |

| Microwave-Assisted Synthesis | Uses microwave energy for rapid heating. rsc.org | Dramatically reduced reaction times, often higher yields. | Requires specialized microwave reactor equipment. |

Comprehensive Spectroscopic and Structural Elucidation of N,n Diethyl 2 Oxo 2 Phenylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR were utilized to elucidate the structure of N,N-diethyl-2-oxo-2-phenylacetamide.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Spin-Spin Coupling Analysis

The ¹H NMR spectrum of this compound, typically recorded in a deuterated chloroform (B151607) (CDCl₃) solvent, reveals distinct signals corresponding to the different types of protons in the molecule. semanticscholar.orgrsc.orgacs.orgrsc.org The aromatic protons of the phenyl group appear in the downfield region of the spectrum. Specifically, the two protons ortho to the carbonyl group resonate as a multiplet or doublet around δ 7.93-7.95 ppm. rsc.orgacs.orglnu.edu.cn The remaining three protons of the phenyl ring, those in the meta and para positions, appear as a multiplet in the range of δ 7.47-7.66 ppm. rsc.orgrsc.orglnu.edu.cn

The protons of the two ethyl groups on the nitrogen atom exhibit characteristic splitting patterns due to spin-spin coupling. libretexts.org The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen appear as two distinct quartets at approximately δ 3.56 ppm and δ 3.24 ppm, each with a coupling constant (J) of about 7.1-7.2 Hz. semanticscholar.orgacs.org This difference in chemical shift for the two methylene groups is expected due to hindered rotation around the amide C-N bond. The methyl protons (-CH₃) of the ethyl groups appear as two distinct triplets at approximately δ 1.29 ppm and δ 1.16 ppm, also with coupling constants in the range of 7.1-7.2 Hz. semanticscholar.orgacs.org The integration of these signals confirms the presence of the respective number of protons.

¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|

| 7.94 (d) | Doublet | 8.4 | 2H, Aromatic (ortho) |

| 7.65-7.61 (m) | Multiplet | 1H, Aromatic (para) | |

| 7.51 (t) | Triplet | 7.7 | 2H, Aromatic (meta) |

| 3.56 (q) | Quartet | 7.2 | 2H, -NCH₂CH₃ |

| 3.24 (q) | Quartet | 7.1 | 2H, -NCH₂CH₃ |

| 1.29 (t) | Triplet | 7.2 | 3H, -NCH₂CH₃ |

| 1.16 (t) | Triplet | 7.1 | 3H, -NCH₂CH₃ |

Data sourced from multiple studies. semanticscholar.orgacs.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides further confirmation of the molecular structure by identifying the different carbon environments. The spectrum of this compound shows two signals in the carbonyl region. The peak for the ketone carbonyl carbon (C=O) is observed at a downfield chemical shift of approximately δ 191.6 ppm, while the amide carbonyl carbon appears at around δ 166.7 ppm. semanticscholar.orgrsc.orgacs.org

The carbon atoms of the phenyl ring produce four distinct signals. The carbon atom attached to the keto group (ipso-carbon) resonates at approximately δ 133.2 ppm. rsc.org The ortho-carbons appear at about δ 129.6 ppm, the meta-carbons at δ 128.9 ppm, and the para-carbon at δ 134.5 ppm. semanticscholar.orgrsc.orgacs.org The two methylene carbons of the diethylamino group are observed at approximately δ 42.1 ppm and δ 38.8 ppm, and the two methyl carbons resonate at δ 14.1 ppm and δ 12.8 ppm. semanticscholar.orgrsc.orgacs.org

¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ) in ppm | Assignment |

|---|---|

| 191.6 | Ketone C=O |

| 166.7 | Amide C=O |

| 134.5 | Aromatic C (para) |

| 133.2 | Aromatic C (ipso) |

| 129.6 | Aromatic C (ortho) |

| 128.9 | Aromatic C (meta) |

| 42.1 | -NCH₂CH₃ |

| 38.8 | -NCH₂CH₃ |

| 14.1 | -NCH₂CH₃ |

| 12.8 | -NCH₂CH₃ |

Data compiled from various sources. semanticscholar.orgrsc.orgacs.org

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathways

Mass spectrometry is a key technique for confirming the molecular weight and investigating the fragmentation patterns of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Determination

GC-MS is used to separate the components of a mixture and identify them based on their mass spectra. For a pure sample of this compound, GC-MS analysis would show a single chromatographic peak, confirming its purity. The mass spectrum obtained from this peak would be used for identity determination. Although a specific GC-MS fragmentation pattern for this compound is not detailed in the provided search results, general fragmentation patterns for similar compounds, such as LSD analogs with a diethylamide group, show characteristic ions at m/z 100, 72, and 58, which correspond to fragments of the diethylamine (B46881) moiety. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement

High-resolution mass spectrometry provides a very accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. The calculated exact mass for the protonated molecule of this compound ([M+H]⁺) with the formula C₁₂H₁₆NO₂ is 206.1176. rsc.org Experimental HRMS data have found the [M+H]⁺ ion at m/z 206.1191, which is in close agreement with the calculated value, thus confirming the molecular formula. rsc.org

Vibrational Spectroscopy: Infrared (IR) Analysis of Characteristic Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for its key functional groups. A strong absorption band is expected around 1680 cm⁻¹ corresponding to the stretching vibration of the ketone carbonyl group (C=O). semanticscholar.org Another strong band, typically observed around 1647 cm⁻¹, is attributed to the amide carbonyl (C=O) stretching vibration. semanticscholar.org The presence of the phenyl group is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~1680 | Ketone C=O stretch |

| ~1647 | Amide C=O stretch |

Data from a study on a related compound. semanticscholar.org It is important to note that the exact positions of IR bands can vary slightly depending on the sample preparation and the specific instrument used.

Advanced Crystallographic Techniques for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding a compound's physical and chemical properties. For this compound and its derivatives, advanced crystallographic techniques, particularly single-crystal X-ray diffraction, provide unparalleled insight into their solid-state structures. This data is crucial for understanding intermolecular interactions, polymorphism, and structure-activity relationships.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the molecular structure of crystalline solids. The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density distribution, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision preprints.org.

While a dedicated crystal structure for this compound is not widely reported in the reviewed literature, extensive research has been conducted on its analogues and derivatives. These studies offer valuable insights into the structural motifs and intermolecular interactions that are likely to govern the crystal packing of this class of compounds.

Structural Analysis of Phenylglyoxamide Analogues:

The study of phenylglyoxamide derivatives reveals key structural characteristics. For instance, in N-cyclohexyl-2-oxo-2-phenylacetamide , an analogue where the diethylamino group is replaced by a cyclohexylamino group, the two carbonyl groups are oriented with a torsion angle of -129.9(3)°. The cyclohexane (B81311) ring adopts a stable chair conformation. In the crystal structure, molecules are linked by N—H⋯O hydrogen bonds, forming a one-dimensional chain along the a-axis nih.gov. This hydrogen bonding is a critical factor in the stabilization of the crystal lattice.

Similarly, the crystal structure of 2-oxo-2-phenyl-N-[(R)-1-phenylethyl]acetamide provides further understanding of the conformational preferences and packing arrangements in this family of molecules researchgate.net.

Interactive Table: Crystallographic Data for N-Cyclohexyl-2-oxo-2-phenylacetamide nih.gov

| Parameter | Value |

| Chemical Formula | C₁₄H₁₇NO₂ |

| Molecular Weight | 231.29 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.6942 (4) |

| b (Å) | 10.4394 (6) |

| c (Å) | 13.2100 (8) |

| V (ų) | 1336.87 (12) |

| Z | 4 |

| Temperature (K) | 153 |

| Radiation | Mo Kα |

Crystallography of More Complex Derivatives:

The structural elucidation of more complex derivatives highlights the versatility of the acetamide (B32628) scaffold. In a series of novel 2-((2-(4-(1H-1,2,4-triazol-1-yl)phenyl)quinazolin-4-yl)oxy)-N-phenylacetamide derivatives , the structure of one compound was unambiguously confirmed by single-crystal X-ray diffraction, providing a solid basis for understanding the structure-activity relationships of its antimicrobial properties researchgate.net.

In another example, the crystal structure of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide , a compound related to the herbicide flufenacet, was determined. The analysis revealed a dihedral angle of 87.30(5)° between the amide group and the fluorinated benzene (B151609) ring. The crystal packing is characterized by dimers formed through C—H···O hydrogen bonds iucr.org.

The investigation of 2-hydroxy-N-(4-oxo-2-substituted phenyl-1,3-thiazolidin-3-yl)-2-phenylacetamide derivatives also utilized X-ray crystallography to confirm their structures acgpubs.org. For instance, N-[2-(4-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-hydroxy-2-phenylacetamide was synthesized and its structure fully characterized, providing insights that aid in the development of potential antimycobacterial agents acgpubs.org.

Interactive Table: Selected Crystallographic Data for Phenylacetamide Derivatives

| Compound Name | Chemical Formula | Crystal System | Space Group | Key Structural Feature | Reference |

| N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide | C₁₂H₁₆FNO₃S | Monoclinic | P2₁/c | Dihedral angle between amide and phenyl ring is 87.30(5)° | iucr.org |

| N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide | C₂₅H₂₅NO₄ | Monoclinic | C2/c | Intermolecular N-H···O hydrogen bonds form chains | researchgate.net |

| N-(4-((3-amino-4-oxo-3,4-dihydroquinazolin-2-yl)methylsulfonamido)phenyl)acetamide, monohydrate | C₁₇H₁₇N₅O₄S·H₂O | Triclinic | P1 | U-shaped twisting of the molecule | rsc.org |

These examples underscore the power of X-ray single-crystal diffraction in providing precise structural information for analogues and derivatives of this compound. The data obtained, such as bond lengths, torsion angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking), are essential for rational drug design, materials science, and understanding fundamental chemical principles researchgate.netiucr.org. The detailed structural knowledge of these related compounds allows for informed predictions about the likely solid-state conformation and crystal packing of this compound itself.

Reaction Mechanisms and Theoretical Investigations of N,n Diethyl 2 Oxo 2 Phenylacetamide Transformations

Mechanistic Studies of Alpha-Ketoamide Formation Pathways

The synthesis of α-ketoamides, including N,N-diethyl-2-oxo-2-phenylacetamide, can proceed through various mechanistic pathways. Understanding these mechanisms is essential for optimizing reaction conditions and developing novel synthetic strategies. Key areas of investigation include the role of radical intermediates, activated esters, and the elucidation of catalytic cycles.

Oxidative amidation reactions are a prominent method for synthesizing α-ketoamides. These reactions often involve the formation of radical intermediates. For instance, in the copper-catalyzed aerobic oxidative amidation of ethylarenes, a proposed mechanism involves the reaction of an enamine intermediate with a t-butoxyl radical. rsc.org This leads to the formation of an aminodioxetane, which then cleaves to produce an aryl glyoxal. rsc.org The subsequent reaction with an amine yields the final α-ketoamide product. rsc.org

Another example is the copper(II)-promoted denitrogenation/oxidation of α-azido ketones, where an imino ketone intermediate is formed, which then undergoes a radical addition and migration process to form the α-ketoamide. researchgate.net Similarly, visible light-mediated oxidative amidation of 2-bromoacetophenones is suggested to proceed via a radical pathway, highlighting the importance of molecular oxygen in the process. bohrium.com

Table 1: Examples of Radical Intermediates in α-Ketoamide Synthesis

| Precursors | Key Intermediate(s) | Reaction Type | Ref. |

|---|---|---|---|

| Ethylarenes and amines | Enamine radical, Aminodioxetane | Copper-catalyzed oxidative amidation | rsc.org |

| α-Azido ketones | Imino ketone radical | Copper(II)-promoted denitrogenation/oxidation | researchgate.net |

Activated ester intermediates play a crucial role in certain synthetic routes to α-ketoamides. In a palladium-catalyzed synthesis, it is proposed that an arylglyoxylate reacts with a halopyridine to form a transient and reactive activated pyridyl ester of the arylglyoxylic acid. acs.org This intermediate is then susceptible to nucleophilic attack by an amine surrogate, leading to the formation of the α-ketoamide. acs.org

The reactivity of these activated esters is influenced by the nature of the activating group and the reaction conditions. For example, the study of the morpholinolysis of N,N-diethyl carbamate (B1207046) derivatives of various hydroxybenzotriazoles has provided insights into the reactivity of these active esters and the mechanism of the aminolysis reaction. researchgate.net Theoretical studies have also been employed to understand the stability and reactivity of these intermediates and their corresponding transition states.

Transition metals, particularly copper and palladium, are widely used to catalyze the synthesis of α-ketoamides. acs.org Elucidating the catalytic cycles of these reactions is fundamental to understanding their efficiency and selectivity.

In a copper-catalyzed aerobic oxidative synthesis from methyl ketones and amines, the proposed cycle involves the formation of a copper(II) species which facilitates the key bond-forming steps. lnu.edu.cn The cycle is regenerated through the oxidation of copper(I) to copper(II) by molecular oxygen, which acts as a green oxidant. acs.orgchemrxiv.org

Similarly, in palladium-catalyzed reactions, the catalytic cycle often involves oxidative addition, migratory insertion, and reductive elimination steps. For instance, the synthesis of arylglyoxylic amides from arylglyoxylates and N,N-dialkylamides in the presence of halopyridines is believed to proceed through a Pd(0)/Pd(II) or a related catalytic cycle. acs.org The specific nature of the ligands and additives can significantly influence the efficiency and outcome of these catalytic processes. beilstein-journals.org

Table 2: Key Features of Catalytic Cycles in α-Ketoamide Synthesis

| Metal Catalyst | Key Steps | Role of Oxidant | Ref. |

|---|---|---|---|

| Copper | Formation of Cu(II) species, Reductive elimination | Molecular oxygen regenerates the active catalyst | lnu.edu.cnchemrxiv.org |

Computational Chemistry Applications in Reaction Pathway Analysis

Computational chemistry has become an indispensable tool for investigating the mechanisms of chemical reactions, including the formation of this compound. Techniques such as Density Functional Theory (DFT) and molecular mechanics simulations provide detailed information about the electronic structure, energetics, and dynamics of reacting molecules.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. cyberleninka.ru These calculations can provide valuable insights into the reactivity of this compound and the intermediates involved in its synthesis. For example, DFT can be used to determine the energies of reactants, products, and transition states, thereby mapping out the potential energy surface of a reaction. researchgate.net This information helps in identifying the most likely reaction pathway and understanding the factors that control the reaction's rate and selectivity. univaq.it

DFT calculations have been applied to study various aspects of α-ketoamide chemistry, including the determination of bond lengths, bond angles, and the distribution of electron density within the molecule. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, calculated using DFT, are particularly useful for predicting the molecule's reactivity towards nucleophiles and electrophiles. cyberleninka.ru

While DFT is excellent for studying electronic properties, molecular mechanics and dynamics simulations are better suited for exploring the conformational landscape and intermolecular interactions of larger systems. These methods use classical mechanics to model the interactions between atoms, allowing for the simulation of molecular motion over time.

For a flexible molecule like this compound, conformational analysis is important for understanding how its shape influences its reactivity. Molecular mechanics can be used to identify low-energy conformations and the barriers between them. Molecular dynamics simulations can then be used to study how the molecule behaves in solution, including its interactions with solvent molecules and other reactants. These simulations can provide insights into the role of non-covalent interactions, such as hydrogen bonding and van der Waals forces, in directing the course of a reaction.

Chemical Transformations and Derivatization Strategies of N,n Diethyl 2 Oxo 2 Phenylacetamide

Modifications at the Amide Nitrogen and Ethyl Moieties

The tertiary amide group in N,N-diethyl-2-oxo-2-phenylacetamide offers opportunities for modification, primarily through substitution of the diethylamino moiety or variation of the ethyl groups during synthesis.

Transamidation Reactions The N,N-diethylamide group can be exchanged with other amines through transamidation reactions. evitachem.com This allows for the synthesis of a library of α-ketoamides with different substitution patterns on the amide nitrogen, which can be useful for tuning the molecule's properties.

Synthesis of Analogs with Varied N-Alkyl Groups A common strategy for modifying the amide portion of the molecule involves the synthesis of analogs with different N-alkyl substituents. This is typically achieved by reacting a suitable phenyl methyl ketone precursor with various secondary amines in a one-pot, copper-catalyzed aerobic oxidative reaction. lnu.edu.cn This method allows for the direct incorporation of diverse amine functionalities.

Table 1: Examples of N-Substituted Phenylglyoxylamide Derivatives Synthesized from Phenyl Methyl Ketone Precursors

| Amine Reactant | Resulting Product | Reference |

|---|---|---|

| Dimethylamine | N,N-Dimethyl-2-oxo-2-phenylacetamide | lnu.edu.cn |

| Diethylamine (B46881) | This compound | lnu.edu.cn |

| Dibutylamine | N,N-Dibutyl-2-oxo-2-phenylacetamide | lnu.edu.cn |

| Diisopropylamine | N,N-Diisopropyl-2-oxo-2-phenylacetamide | acs.org |

| Dibenzylamine | N,N-Dibenzyl-2-oxo-2-phenylacetamide | acs.org |

Electrophilic and Nucleophilic Functionalization of the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution, enabling the introduction of various functional groups that can significantly alter the compound's electronic and steric properties. The α-ketoamide group is deactivating and meta-directing, although reaction conditions can influence the substitution pattern.

Electrophilic Substitution Derivatives of N,N-dialkyl-2-oxo-2-phenylacetamide have been synthesized with various substituents on the phenyl ring. These modifications are often introduced on the starting materials before the formation of the α-ketoamide structure. For instance, substituted aryl methyl ketones can be used as precursors to generate phenyl-functionalized α-ketoamides. lnu.edu.cn

Table 2: Examples of Phenyl-Substituted α-Ketoamide Derivatives

| Derivative | Phenyl Ring Substituent | Reference |

|---|---|---|

| 1-(3-Nitrophenyl)-2-(piperidin-1-yl)ethane-1,2-dione | 3-Nitro | lnu.edu.cn |

| N,N-Dimethyl-2-oxo-2-(o-tolyl)acetamide | 2-Methyl | semanticscholar.org |

These examples demonstrate that functional groups such as nitro, alkyl, and halogenated alkoxy groups can be incorporated into the phenyl ring, providing a route to a wide array of derivatives.

Reactivity and Derivatization of the Alpha-Keto Carbonyl Group

The α-keto carbonyl group is the most reactive site for nucleophilic attack and is central to many derivatization strategies. Its electrophilic nature allows for a range of transformations. evitachem.com

Reduction to α-Hydroxy Amides The ketone functionality can be reduced to a secondary alcohol, yielding α-hydroxy amides. The oxidation of the corresponding hydroxy compound, N,N-diethyl-2-hydroxy-2-phenylacetamide, is a known reaction to form this compound, indicating the reduction is a reversible and accessible transformation. Asymmetric reduction of similar α-keto amides has been accomplished using biocatalysts like Saccharomyces cerevisiae, which can produce optically active α-hydroxy amides with high enantiomeric purity. researchgate.net For example, 2-oxo-2-phenylacetamide is reduced to (R)-(-)-2-hydroxy-2-phenylacetamide by this method. researchgate.net

Reactions with Nucleophiles The electrophilic carbonyl carbon readily reacts with various nucleophiles. evitachem.com In the presence of amines, an iminium ion intermediate can be formed, which can then undergo further reactions to yield substituted products. evitachem.com

Conversion to Heterocycles The α-ketoamide moiety is a key structural element in the synthesis of various heterocyclic compounds. For example, α-ketoamides can undergo N-heterocyclic carbene (NHC)-catalyzed [3+2] cycloaddition with enals to stereoselectively produce functionalized succinimides. researchgate.net

Table 3: Summary of Reactions at the Alpha-Keto Carbonyl Group

| Reaction Type | Reagent/Condition | Product Type | Reference |

|---|---|---|---|

| Reduction | e.g., Saccharomyces cerevisiae | α-Hydroxy amide | researchgate.net |

| Nucleophilic Addition | e.g., Amines | Iminium ion intermediates | evitachem.com |

| Cycloaddition | Enals / NHC catalyst | Functionalized succinimides | researchgate.net |

Synthesis of Hydroximoyl and Other Functionalized Derivatives

The α-keto group can be converted into other functional groups, such as oximes, leading to hydroximoyl derivatives. These derivatives serve as important intermediates for further transformations.

Synthesis of Hydroximoyl Derivatives N,N-diethyl-2-(hydroxyimino)-2-phenylacetamide is a known hydroximoyl derivative of the parent compound. google.comgoogle.com One synthetic route to this class of molecules involves the reaction of a compound with a benzylic methylene (B1212753) group with an alkyl nitrite. google.comgoogle.com Another approach is the phosphinic acid-promoted reaction of (Z)-hydroximoyl chlorides with isocyanides, which produces α-(hydroxyimino)amides in high yields. rsc.org

These α-(hydroxyimino)amide derivatives are valuable synthetic intermediates. For example, they can be readily converted into α-ketoamides via hydrolysis or reduced to α-aminoamides under simple hydrogenation conditions. rsc.org

Table 4: Functionalized Derivatives and Their Precursors

| Derivative Class | Specific Example | Synthetic Precursor/Method | Reference |

|---|---|---|---|

| Hydroximoyl Amide | N,N-diethyl-2-(hydroxyimino)-2-phenylacetamide | Reaction of benzylic methylene with alkyl nitrite | google.comgoogle.com |

| α-Ketoamide | N-(tert-Butyl)-2-oxo-2-phenylacetamide | Hydrolysis of α-(hydroxyimino)amide with CuCl₂ | rsc.org |

The chemical versatility of this compound makes it a valuable scaffold for developing a wide range of functionalized molecules through strategic modifications at its amide, phenyl, and α-keto carbonyl sites.

Advanced Applications and Future Research Directions of N,n Diethyl 2 Oxo 2 Phenylacetamide and Its Structural Analogues

Utility as a Synthon in Complex Organic Molecule Synthesis

N,N-diethyl-2-oxo-2-phenylacetamide serves as a valuable intermediate, or synthon, in the creation of more complex molecules, leveraging the reactivity of its α-ketoamide functional group. evitachem.com

Building Block in Heterocycle Synthesis

The α-ketoamide motif is a useful starting point for the synthesis of various heterocyclic compounds. acs.org The dual electrophilic nature of the adjacent carbonyl groups allows for a range of cyclization reactions. For instance, α-ketoamides can react with various reagents to form important heterocyclic structures. A notable application is in the synthesis of hydantoins and oxoacetamidines through reactions with heterocumulenes like carbodiimides. acs.org The reactivity of the α-ketoamide facilitates the construction of these ring systems, which are prevalent in many biologically active molecules.

Precursor for Advanced Pharmaceutical Intermediates

The structure of this compound makes it an important precursor in the synthesis of advanced pharmaceutical intermediates. evitachem.com The α-ketoamide moiety itself is a key component in numerous drug candidates and natural products. researchgate.net Its ability to undergo various chemical transformations, such as acylation and transamidation reactions, allows for the introduction of diverse functional groups and the construction of more elaborate molecular architectures. evitachem.com For example, derivatives of phenylacetamides are used in the synthesis of potent inhibitors for various enzymes, highlighting their role as foundational molecules in medicinal chemistry. scielo.bracs.org A practical synthetic route to α-ketoamides has been developed, demonstrating its utility in synthesizing medicinally relevant compounds like orexin (B13118510) receptor antagonists. researchgate.net

Exploration in Medicinal Chemistry and Biological Probe Development

The α-ketoamide scaffold, central to this compound, is considered a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. acs.orgnih.gov This has led to its extensive exploration in the design of new drugs and tools for studying biological processes.

Design and Synthesis of Enzyme Inhibitors utilizing the Alpha-Ketoamide Scaffold

The α-ketoamide functional group is a key feature in the design of numerous enzyme inhibitors. acs.orgnih.gov Its electrophilic ketone can form a reversible covalent bond with nucleophilic residues, such as cysteine, in the active site of enzymes. nih.govacs.org This mechanism is exploited in the development of inhibitors for various enzyme families, including proteases and phospholipases. acs.orgnih.gov

For example, α-ketoamides have been identified as a pan-active inhibitor scaffold for the phospholipase A and acyltransferase (PLAAT) family of cysteine hydrolases. nih.govacs.orgnih.gov Structure-activity relationship studies have shown that the α-position of the ketone to the amide is crucial for this inhibitory activity. nih.govacs.org

| Compound | Modification | Activity |

|---|---|---|

| α-ketoamides (e.g., 1 and 2) | Ketone at α-position | Active as submicromolar inhibitors |

| β-ketoamides (e.g., 5-8) | Ketone at β-position | Inactive |

| β-hydroxyamides (e.g., 3 and 4) | Hydroxyl group instead of ketone | Inactive |

Development of Receptor Agonists and Antagonists

Intelligent modifications of the α-ketoamide structure can produce molecules with varied efficacy profiles, including both receptor agonists and antagonists. acs.orgnih.gov The versatility of the α-ketoamide moiety allows for the fine-tuning of molecular properties to achieve desired interactions with specific receptors.

Research has demonstrated the synthesis of biologically active molecules, such as orexin receptor antagonists and agonists, utilizing methodologies developed for α-ketoamide synthesis. acs.orgresearchgate.net One study highlighted a piperidine (B6355638) derivative that acts as a potent and selective IP receptor agonist, demonstrating the potential of this chemical class in developing receptor-targeted therapeutics. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into the structural requirements for potent enzyme inhibition.

In a study of α-ketoamides as inhibitors of the PLAAT enzyme family, it was found that the α-position of the ketone relative to the amide is essential for activity. nih.govacs.org Further modifications to the side chains of the α-ketoamide scaffold led to the identification of a nanomolar potent inhibitor, LEI-301. nih.govnih.gov These studies often involve synthesizing a library of related compounds and assessing their biological activity to build a comprehensive understanding of the SAR.

| Structural Feature | Impact on Activity | Example |

|---|---|---|

| Position of Ketone | α-position is essential for binding | α-ketoamides are active, β-ketoamides are not. nih.govacs.org |

| Alkyl Spacer | Removal of the spacer is detrimental to activity | Compound 11 was inactive. nih.govacs.org |

In another example, SAR studies on a series of 2,3-dioxoindolin-N-phenylacetamide derivatives as inhibitors of CDC25B and PTP1B phosphatases revealed that specific substitutions on the phenyl ring significantly influence inhibitory potency. scielo.br

| Compound | CDC25B IC50 (µg/mL) | PTP1B IC50 (µg/mL) |

|---|---|---|

| 2h | 3.2 | 2.9 |

| Positive Control (Na3VO4) | 2.7 | N/A |

| Positive Control (Oleanolic Acid) | N/A | 2.3 |

These studies underscore the importance of systematic structural modifications to enhance the desired biological activity of this compound and its analogues.

Emerging Roles in Materials Science and Industrial Catalysis

The unique structural features of this compound, characterized by adjacent carbonyl and amide groups, and its analogues are paving the way for their application in creating novel materials and in the development of sophisticated catalytic systems. These compounds are no longer just synthetic targets but are becoming functional components in their own right. acs.orgresearchgate.net

A significant emerging application for structural analogues of this compound is in the field of polymer science, specifically as nucleating agents for biobased polymers like poly(L-lactide) (PLLA). nih.gov The crystallization rate of PLLA is notoriously slow, which can be a drawback for many large-scale industrial applications. Nucleating agents are added to polymers to accelerate crystallization, and bis-α-ketoamides have shown promise in this area. nih.govresearchgate.net

Research into symmetric bis-α-ketoamides has demonstrated their effectiveness in enhancing the nucleation of PLLA. nih.gov The efficiency of these compounds as nucleating agents is closely linked to their molecular structure, particularly the length of the alkyl spacer connecting the two α-ketoamide groups. This relationship allows for the fine-tuning of the polymer's crystallization behavior. nih.gov

A study on the nucleating efficiency of various bis-α-ketoamides in PLLA revealed that compounds with a specific alkyl spacer length between the ketoamide functionalities exhibited the best performance. For instance, analogues with a four-methylene-unit spacer showed a more significant increase in the crystallization peak temperature of PLLA compared to those with shorter or longer spacers. nih.gov This suggests that the spatial arrangement and flexibility of the molecule play a crucial role in its ability to induce ordered packing of the polymer chains.

Table 1: Effect of Bis-α-ketoamide Structure on the Crystallization of PLLA

| Compound | Spacer Length (Methylene Units) | Resulting PLLA Crystallization Peak Temperature Increase (°C) | Reference |

|---|---|---|---|

| Bis-α-ketoamide 1a | 2 | Less effective | nih.gov |

| Bis-α-ketoamide 1b | 4 | ~5-7 | nih.gov |

| Bis-α-ketoamide 1c | 4 | ~5-7 | nih.gov |

| Bis-α-ketoamide 1d | 6 | Less effective | nih.gov |

The ability to systematically modify the structure of these α-ketoamide-based nucleating agents opens up possibilities for creating highly efficient, biobased polymer additives. This combinatorial approach to synthesis could accelerate the discovery of new additives for tailoring the properties of PLLA and other biodegradable polymers for a wider range of applications. nih.gov

In the realm of industrial catalysis, α-ketoamides are transitioning from being merely products of catalytic reactions to playing active roles in catalytic processes. Their inherent reactivity and ability to act as ligands or reactants in complex transformations are being increasingly exploited. acs.orgresearchgate.net

α-Ketoamides as Reactants in Asymmetric Catalysis:

A notable advancement is the use of α-ketoamides in palladium-catalyzed asymmetric synthesis to produce complex, high-value molecules such as multifunctional γ-lactams. organic-chemistry.org In these reactions, the α-ketoamide is not the final product but a crucial starting material that undergoes a cascade of reactions, including vinylogous addition and allylic amination. organic-chemistry.org The use of chiral bifunctional ligands in conjunction with a palladium catalyst allows for excellent stereocontrol, leading to the formation of γ-lactams with high enantiomeric excess. organic-chemistry.org This methodology demonstrates the utility of α-ketoamides in building stereochemically complex molecular architectures.

α-Ketoamides as Ligands and Substrates in Rhodium-Catalyzed Reactions:

Furthermore, β,γ-unsaturated α-ketoamides have been employed as substrates in rhodium-catalyzed asymmetric 1,4-addition reactions of arylboronic acids. nih.gov This process, facilitated by a chiral sulfinylphosphine ligand, provides an efficient route to chiral nonracemic γ,γ-diarylsubstituted carbonyl compounds, which are valuable building blocks in medicinal chemistry. nih.gov

Table 2: Catalytic Applications of α-Ketoamides and Their Derivatives

| Catalytic Application | Role of α-Ketoamide | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Asymmetric synthesis of γ-lactams | Reactant | Pd(0) with chiral bifunctional ligand | Multifunctionalized γ-lactams | organic-chemistry.org |

| Asymmetric arylation | Substrate | Rhodium with chiral sulfinylphosphine ligand | Chiral γ,γ-diarylsubstituted carbonyl compounds | nih.gov |

The versatility of the α-ketoamide moiety is further underscored by its incorporation into more complex ligand structures for asymmetric catalysis. The development of chiral ligands containing the α-ketoamide motif has the potential to influence the stereochemical outcome of a wide range of metal-catalyzed reactions.

The ongoing research into the catalytic applications of this compound and its analogues is indicative of a shift in their perceived role within synthetic and industrial chemistry. As our understanding of their reactivity and structural properties deepens, we can expect to see the emergence of even more innovative applications in both materials science and catalysis, driving forward the development of advanced materials and more efficient chemical transformations.

Q & A

Q. What synthetic methodologies are recommended for preparing N,N-diethyl-2-oxo-2-phenylacetamide, and how can reaction conditions be optimized?

The synthesis of this compound typically involves condensation reactions between phenylglyoxylic acid derivatives and diethylamine. A common approach includes refluxing phenylglyoxylic acid chloride with diethylamine in a non-polar solvent (e.g., dichloromethane) under anhydrous conditions. Optimization may focus on:

Q. How can researchers characterize the purity and structural integrity of synthesized this compound?

Key analytical methods include:

- ¹³C NMR : Peaks at δ 170–175 ppm confirm the carbonyl group (C=O), while δ 40–50 ppm corresponds to the N,N-diethyl moiety .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 219 for [M+H]⁺) validate molecular weight .

- Melting point analysis : Consistency with literature values (e.g., 269°C for pure samples) ensures purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors or aerosols .

- Waste disposal : Store chemical waste in sealed containers and consult certified hazardous waste management services .

Q. What biological activity profiles have been reported for this compound derivatives?

While direct studies on this compound are limited, structurally related acetamides exhibit:

- Antimicrobial activity : Modifications at the phenyl ring enhance efficacy against Gram-positive bacteria .

- Anti-inflammatory properties : Derivatives with benzimidazole moieties show COX-2 inhibition .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound?

Q. What strategies resolve contradictions in spectroscopic data for this compound analogs?

Q. How can researchers design derivatives of this compound to enhance bioactivity?

Q. What challenges arise in scaling up the synthesis of this compound for preclinical studies?

Q. How do steric and electronic effects influence the stability of this compound in aqueous environments?

Q. What advanced spectroscopic techniques are essential for analyzing tautomeric forms of this compound?

- Variable-temperature NMR : Detect keto-enol tautomerism by observing chemical shift changes at elevated temperatures .

- IR spectroscopy : Identify enol forms via O-H stretching vibrations (~3200 cm⁻¹) absent in the keto form .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.